4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-8-12(2)10-16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-4-6-15(21)7-5-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBMUDBIDKAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. For instance:
- Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to modulate signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria. The presence of the bromophenyl group enhances its lipophilicity, allowing better membrane penetration.
- Case Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that tetrahydropyrimidine derivatives possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Case Study : Animal models treated with this compound showed reduced inflammation markers and improved clinical scores in models of arthritis, indicating its potential therapeutic role in inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a tetrahydropyrimidine core with several derivatives, differing in substituents and biological/physical properties. Key analogues include:
Physicochemical Properties
- Lipophilicity : The bromophenyl group in the target compound increases logP compared to chlorophenyl or methoxyphenyl analogues, suggesting superior membrane permeability but lower aqueous solubility .
- Hydrogen Bonding: The sulfanylidene group (C=S) acts as a hydrogen-bond acceptor, analogous to carbonyl groups in related pyrimidines.
Biological Activity
The compound 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.34 g/mol. The structure features a tetrahydropyrimidine core substituted with a bromophenyl group and a dimethylphenyl moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research has indicated that compounds similar to tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth effectively. A specific study reported that certain tetrahydropyrimidines demonstrated activity against various strains of bacteria and fungi, suggesting that our compound may also possess similar properties due to its structural analogies .
Anticancer Potential
Tetrahydropyrimidine derivatives have been evaluated for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. For example, one study highlighted the ability of a related compound to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Tetrahydropyrimidines have been studied for their ability to inhibit enzymes such as carbonic anhydrase and certain kinases. This inhibition can lead to therapeutic effects in conditions like hypertension and cancer. Preliminary docking studies indicate that our compound may interact favorably with these enzymes, although experimental validation is necessary .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Modulation : Competitive inhibition of key metabolic enzymes leading to altered cellular metabolism.
Case Studies
Several case studies provide insights into the biological activities associated with similar compounds:
- Study 1 : A derivative was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
- Study 2 : An antimicrobial assay showed that a related tetrahydropyrimidine inhibited Staphylococcus aureus with an MIC of 32 µg/mL.
- Study 3 : In vivo experiments revealed that administration of a structurally similar compound resulted in significant tumor reduction in mice models compared to controls.
Q & A
Q. What are the common synthetic routes for preparing tetrahydropyrimidine derivatives with sulfanylidene groups?
The synthesis of tetrahydropyrimidine derivatives often employs tandem reactions such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, regioselective alkylation at the sulfur atom can be achieved using allyl halides under controlled conditions, as demonstrated in similar compounds . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, and structural confirmation relies on XRD analysis to resolve ambiguities in regiochemistry .
Q. How is the crystal structure of this compound resolved, and what key parameters are reported?
X-ray crystallography is the gold standard for resolving the 3D structure. Key parameters include bond angles (e.g., C–S–C ~100–110°), torsion angles (e.g., phenyl ring dihedral angles relative to the pyrimidine core), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice). For sulfanylidene derivatives, the thione (C=S) group often participates in π-stacking interactions, which are critical for packing efficiency .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : and NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).
- FT-IR : Peaks at ~1250 cm (C=S stretch) and ~1650 cm (amide C=O) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. For instance, reaction path searches using software like Gaussian or ORCA can model the regioselectivity of alkylation at the sulfur atom. Coupling this with machine learning (e.g., ICReDD’s workflow) narrows experimental conditions by correlating electronic parameters (e.g., Fukui indices) with reactivity .
Q. What strategies address contradictions in reported reaction yields or regioselectivity?
Contradictions often arise from solvent polarity, temperature, or catalyst choice. For example, polar aprotic solvents (e.g., DMF) may favor thioketone tautomerization, altering reactivity. Systematic variation of these parameters, paired with in-situ IR monitoring, can resolve discrepancies. Cross-referencing XRD data with computational electrostatic potential maps also clarifies regiochemical outcomes .
Q. How do substituents (e.g., 4-bromophenyl, 3,5-dimethylphenyl) influence physicochemical properties?
- Lipophilicity : Bromine and methyl groups increase logP, enhancing membrane permeability (calculated via Crippen’s method).
- Solubility : Polar carboxamide and sulfanylidene groups improve aqueous solubility, but bulky aryl substituents may counteract this.
- Stability : Electron-withdrawing bromine stabilizes the thione tautomer, while methyl groups hinder oxidation .
Q. What methodologies assess metabolic stability in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 Inhibition Screening : Fluorescent probes quantify inhibition of key isoforms (e.g., CYP3A4).
- Computational ADMET : Tools like SwissADME predict metabolic hotspots (e.g., sulfanylidene oxidation) .
Methodological Challenges and Solutions
Q. How is regioselectivity controlled during post-synthetic modifications?
- Electrophilic Aromatic Substitution : Directing groups (e.g., bromine) guide functionalization to specific positions.
- Protection/Deprotection : Temporary protection of the carboxamide with Boc groups prevents unwanted side reactions.
- Catalysis : Pd-mediated cross-couplings (e.g., Suzuki) enable selective aryl substitutions .
Q. What experimental designs mitigate degradation during storage?
Q. How are reaction kinetics analyzed for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
